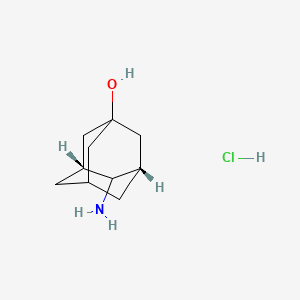

Cis-4-aminoadamantan-1-ol hydrochloride

Description

Historical Context and Significance of the Adamantane (B196018) Scaffold in Chemical Research

Adamantane, a tricyclic alkane with the formula C10H16, possesses a unique, rigid, and stress-free structure resembling a diamondoid lattice. wikipedia.orgworldscientific.com This distinct configuration, first suggested by H. Decker in 1924 and named "decaterpene," was later successfully synthesized by Vladimir Prelog in 1941. chemistrylearner.comacs.org However, it was the discovery of an efficient synthesis method by Paul von Ragué Schleyer in 1957 that made adamantane readily available for broader scientific investigation. chemistrylearner.comnih.gov

First isolated from petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek, adamantane's remarkable thermal stability and high melting point set it apart from other hydrocarbons. wikipedia.orgworldscientific.com The discovery of adamantane and its derivatives launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.org These compounds have since become crucial building blocks in medicinal chemistry, materials science, and nanotechnology. worldscientific.comnih.gov

Role of Substituted Adamantanes as Advanced Molecular Building Blocks

The rigid and bulky nature of the adamantane cage makes it an ideal scaffold in the design of new molecules. mdpi.com Its three-dimensional structure allows for precise spatial arrangement of functional groups, influencing the molecule's interaction with biological targets. nih.gov The lipophilicity of the adamantane moiety is another key feature, often utilized to enhance the ability of a drug to cross the blood-brain barrier. nih.gov

Functionalization of the adamantane core at its tertiary (bridgehead) or secondary carbon atoms leads to a wide array of derivatives with diverse chemical and physical properties. nih.gov These substituted adamantanes serve as versatile building blocks for creating complex nanostructures and have applications in areas such as drug delivery systems and surface recognition. nih.govaps.orgarxiv.org The introduction of heteroatoms like nitrogen or boron into the adamantane framework can further modify its electronic and structural properties, leading to the development of novel materials. aps.orgarxiv.org

Specific Focus on Bridged Aminoalcohols within the Adamantane Framework

The introduction of both amino and hydroxyl groups into the adamantane structure to form aminoalcohols creates compounds with significant potential in medicinal chemistry. The presence of these polar functional groups on the rigid, lipophilic adamantane core results in amphiphilic molecules with unique properties.

Bridged aminoalcohols of the adamantane series are of particular interest due to their potential biological activities. The spatial relationship between the amino and hydroxyl groups is fixed by the rigid cage structure, which can be crucial for specific interactions with biological receptors. These compounds are often investigated as intermediates in the synthesis of more complex, biologically active molecules, including antiviral and antitumor agents. chembk.com

Overview of the Unique Stereochemical Aspects of Adamantane Derivatives

The substitution pattern on the adamantane scaffold can lead to interesting stereochemical properties. While adamantane itself is achiral, the introduction of different substituents can create chiral centers. wikipedia.org For instance, adamantane derivatives with four different substituents at the bridgehead carbons are chiral. wikipedia.org

Disubstituted adamantanes, such as 4-aminoadamantan-1-ol (B3038116), can exist as stereoisomers. The relative orientation of the amino and hydroxyl groups on the adamantane framework determines whether the isomer is "cis" or "trans." In the "cis" isomer, both functional groups are on the same side of a reference plane, while in the "trans" isomer, they are on opposite sides. This fixed spatial arrangement, a consequence of the rigid adamantane cage, is a key feature influencing the molecule's chemical and biological properties. The stereochemistry of these derivatives is a critical aspect of their design and synthesis, as different isomers can exhibit distinct biological activities. reddit.com

Chemical Profile of Cis-4-aminoadamantan-1-ol hydrochloride

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 62075-26-7 |

| Molecular Formula | C10H18ClNO |

| Molecular Weight | 203.71 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 356-358 °C |

| Solubility | Soluble in water |

This table is interactive. You can sort and filter the data.

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (D₂O) | 3.41 (s, 1H), 2.15 (s, 2H), 2.08 (s, 1H), 1.68-1.74 (m, 6H), 1.52 (s, 2H), 1.49 (s, 2H) |

This table is interactive. You can sort and filter the data.

Synthesis of this compound

A common synthetic route to aminoadamantanol derivatives involves the functionalization of an adamantane precursor. For the trans isomer, a known method starts with 5-hydroxy-2-adamantanone. google.comgoogle.com This starting material undergoes oximation with hydroxylamine (B1172632) hydrochloride, followed by a hydro-reduction of the resulting ketoxime using a catalyst like Raney nickel to yield 4-amino-1-adamantanol. google.com The final step involves acidification with a souring agent such as trimethylchlorosilane or hydrogen chloride in an appropriate solvent like methanol (B129727), followed by recrystallization to obtain the hydrochloride salt. google.comgoogle.com

For the synthesis of the cis isomer, a similar strategy can be envisioned, likely starting from a stereochemically appropriate adamantane derivative that directs the formation of the cis product. The choice of reagents and reaction conditions is crucial in controlling the stereochemical outcome of the synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18ClNO |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

(3R,5S)-4-aminoadamantan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?; |

InChI Key |

KWEPNQFVPHYHHO-ILQIGJEOSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cis 4 Aminoadamantan 1 Ol Hydrochloride

Established Synthetic Pathways to 4-Aminoadamantan-1-ol (B3038116) Derivatives

The construction of the 4-aminoadamantan-1-ol scaffold can be achieved through various synthetic routes, often starting from readily available adamantane (B196018) precursors or utilizing key adamantanone intermediates.

Multi-Step Synthesis from Adamantane Precursors

The synthesis of 4-aminoadamantan-1-ol derivatives frequently begins with the adamantane core, which is then functionalized through a sequence of reactions. One documented pathway to obtain (1S,3S)-4-Amino-1-adamantanol hydrochloride involves several steps. chembk.com It starts with adamantane, which is first made to react with tert-butyl ammonium (B1175870) bromide. The resulting tert-butyl salt undergoes hydrolysis with sodium hydroxide (B78521) to yield an adamantanone derivative. chembk.com This ketone is then treated with aqueous ammonia (B1221849), followed by the final step of reacting the product with hydrochloric acid to produce the target hydrochloride salt. chembk.com

Another general approach to functionalizing the adamantane cage involves initial halogenation. For instance, adamantane can be brominated to form 1-bromoadamantane, which can then be hydrolyzed to 1-adamantanol (B105290). orgsyn.org This alcohol serves as a versatile starting point for further transformations. orgsyn.org Alternatively, direct oxidation of adamantane can yield 1-adamantanol. orgsyn.org A different strategy starts from 2-adamantanamine, which is oxidized using a mixture of concentrated nitric and sulfuric acids to produce 4-amino-1-hydroxyadamantane. google.com This is subsequently acidified with hydrochloric acid to form the salt. google.com

Approaches Utilizing Adamantanone Intermediates

Adamantanone derivatives are crucial intermediates in the synthesis of 4-aminoadamantan-1-ol. A key precursor for the synthesis of the trans isomer is 5-hydroxy-2-adamantanone. google.comgoogle.com This intermediate can be subjected to oximation with hydroxylamine (B1172632) hydrochloride, followed by a reduction step to yield 4-amino-1-adamantanol. google.com

A more direct approach involves the reductive amination of 5-hydroxy-2-adamantanone. In one patented method, this intermediate is reacted with ammonia in a methanolic solution under palladium-on-carbon (Pd/C) catalyzed hydrogenation to give 4-amino-1-adamantanol. google.com Subsequent acidification and recrystallization from methanol (B129727) are used to isolate the desired trans isomer. google.com Another method employs Raney's nickel for the hydro-reduction of the intermediate formed from 5-hydroxy-2-diamantane ketoxime. google.com The versatility of ketone intermediates is further highlighted by the use of 4-protoadamantanone as a precursor for various 2,4-disubstituted adamantanes. orgsyn.org

Stereochemical Control and Regioselectivity in Synthesis

The rigid, three-dimensional structure of the adamantane cage gives rise to the possibility of stereoisomers, making the control of stereochemistry a critical aspect of its synthesis.

Diastereoselective Synthesis of Cis- and Trans-Isomers

The relative orientation of the amino and hydroxyl groups on the adamantane scaffold defines the cis- and trans-diastereomers. Many synthetic methods initially produce a mixture of these isomers. google.com The separation and selective synthesis of the desired isomer are therefore significant challenges. For example, methods reported for the synthesis of trans-4-amino-1-hydroxyadamantane hydrochloride often address the issue of contamination with the cis isomer. google.com

One strategy to obtain the pure trans isomer involves a specific sequence of reaction conditions and purification steps. A patented method describes the synthesis starting from 5-hydroxy-2-adamantanone, which is reacted with ammonia and then subjected to a hydrogenation-reduction reaction. google.com The final step involves acidification and controlled cooling crystallization to selectively precipitate the trans-4-aminoadamantan-1-ol (B1440121) hydrochloride. google.com Similarly, recrystallization from methanol is a common technique to separate the trans isomer from the cis-isomer. google.com The existence of distinct cis and trans isomers is well-recognized, as indicated by their separate entries in chemical databases. nih.gov

Enantioselective Synthesis of Chiral Adamantane Amino Alcohols

The synthesis of specific enantiomers of chiral amino alcohols is a frontier in synthetic chemistry, often driven by the stereospecific requirements of biologically active molecules. frontiersin.orgmanchester.ac.uk While not always applied directly to adamantane systems in the literature, the methodologies are highly relevant.

Biocatalysis, using engineered amine dehydrogenases (AmDHs), has emerged as a powerful tool for the one-step, asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.orgmanchester.ac.uk These enzymatic methods offer advantages such as mild reaction conditions and the use of inexpensive ammonia as the amino donor. frontiersin.org

Chemical methods for enantioselective synthesis are also being developed. One such approach is the enantioselective radical C-H amination, which allows for the synthesis of chiral β-amino alcohols from alcohol precursors. nih.gov Another strategy involves the copper-catalyzed enantioselective reductive coupling of ketones with allenamides to access chiral 1,2-amino alcohols. nih.gov Furthermore, the Petasis borono-Mannich reaction, a multicomponent condensation, can be performed catalytically and enantioselectively to yield chiral 1,2-amino alcohols. chemrxiv.org The importance of stereochemistry is underscored by the stereoselective synthesis of novel adamantane derivatives that show high potency against influenza A virus strains. nih.gov

Catalytic Strategies in Adamantane Functionalization

Catalysis plays a crucial role in overcoming the inherent stability of the adamantane C-H bonds and in directing the regioselectivity and stereoselectivity of reactions.

Recent advances have focused on the direct C-H functionalization of adamantanes using a dual catalyst system involving photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.orgresearchgate.net This approach demonstrates remarkable chemoselectivity for the strong tertiary C-H bonds found in adamantane and its derivatives, even in the presence of weaker, more activated C-H bonds. chemrxiv.orgacs.org Quinuclidine-based catalysts, in particular, have been shown to be effective in these transformations. acs.org

In the more classical synthetic routes, transition metal catalysts are commonly employed for reduction steps. For instance, palladium on carbon (Pd/C) is used for the catalytic hydrogenation in the reductive amination of 5-hydroxy-2-adamantanone. google.com Raney's nickel is another hydrogenation catalyst used for the reduction of ketoxime intermediates to the corresponding amine. google.com For enantioselective transformations, multi-catalytic systems are being explored, such as the combination of an iridium photocatalyst with a chiral copper catalyst for asymmetric C-H amination. nih.gov

Reductive Amination Protocols for Adamantane Ketones

A primary route for the synthesis of aminoadamantanes involves the reductive amination of a corresponding adamantane ketone. A key starting material for this process is 5-hydroxy-2-adamantanone. This method typically proceeds in two main steps: the formation of an imine followed by its reduction to the desired amine.

The initial step involves the reaction of 5-hydroxy-2-adamantanone with an ammonia source. google.com One described method utilizes aqueous ammonia as both the nitrogen source and the reaction solvent. google.com This reaction generates a 5-hydroxy-2-adamantane imine intermediate. google.com Following the imination, a reduction step is carried out. Catalytic hydrogenation is a common method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reduction of the imine yields a mixture of cis and trans isomers of 4-amino-1-hydroxyadamantane. google.com The final step involves the separation of these isomers and subsequent salt formation with hydrochloric acid to yield the hydrochloride salt. google.comgoogle.com

A Chinese patent describes a method starting from 5-hydroxy-2-adamantanone, which is first reacted with aqueous ammonia to form the imine. google.com This intermediate is then subjected to hydrogenation using a palladium-carbon catalyst to produce a mixture of cis- and trans-4-amino-1-hydroxyadamantane, which is then acidified. google.com

Table 1: Reductive Amination of 5-hydroxy-2-adamantanone

| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| 1. Imination | 5-hydroxy-2-adamantanone, Aqueous Ammonia | - | Aqueous Ammonia | 0–50 °C, 4–16 h | 5-hydroxy-2-adamantane imine | google.com |

| 2. Reduction | 5-hydroxy-2-adamantane imine | Palladium on carbon (Pd/C), H₂ | System from Step 1 | 20–80 °C, 1–20 atm H₂ pressure | cis/trans-4-amino-1-hydroxyadamantane | google.com |

| 3. Salification | cis/trans-4-amino-1-hydroxyadamantane | Hydrochloric acid (or equivalent) | Methanol or Ethanol | 0–10 °C, then reflux | trans-4-Aminoadamantan-1-ol hydrochloride (after crystallization) | google.com |

Palladium-Catalyzed Transformations in Adamantane Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and its application extends to the functionalization of the adamantane skeleton. While direct palladium-catalyzed amination to form Cis-4-aminoadamantan-1-ol is not the most commonly cited route, palladium plays a crucial role in related transformations.

The most direct application in the synthesis of 4-aminoadamantan-1-ol is the use of palladium on carbon (Pd/C) as the catalyst for the hydrogenation of the 5-hydroxy-2-adamantane imine intermediate, as detailed in the reductive amination protocol. google.com This catalytic step is vital for the efficient reduction of the carbon-nitrogen double bond to form the amine.

Beyond this specific step, palladium catalysts are widely employed in other reactions involving adamantane derivatives, showcasing their versatility. For instance, palladium-catalyzed amination reactions (such as the Buchwald-Hartwig amination) are used to couple adamantane-containing amines with aryl halides. mdpi.comnih.gov Studies have shown the successful Pd-catalyzed amination of various dichloroquinolines with adamantyl-containing amines, demonstrating the formation of C-N bonds with the bulky adamantane group. mdpi.comnih.gov These reactions often utilize palladium precursors like Pd(dba)₂ in combination with phosphine (B1218219) ligands such as BINAP or DavePhos. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, are utilized to create carbon-carbon bonds with the adamantane core, highlighting the broad utility of this metal in synthesizing complex adamantane structures. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions in Adamantane Chemistry

| Reaction Type | Adamantane Substrate | Catalyst System (Example) | Purpose | Reference |

| Catalytic Hydrogenation | 5-hydroxy-2-adamantane imine | Pd/C, H₂ | Reduction of imine to amine | google.com |

| Buchwald-Hartwig Amination | Adamantane-containing amines | Pd(dba)₂, BINAP or DavePhos, tBuONa | C-N bond formation with aryl halides | mdpi.comnih.gov |

| C-H Arylation | Adamantane | Palladium(II) Acetate | C-H functionalization to form C-C bonds | scite.ai |

Green Chemistry Considerations and Atom Economy in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. nih.govresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

In the context of synthesizing 4-aminoadamantan-1-ol hydrochloride, several aspects align with green chemistry. The synthetic method described in a Chinese patent, starting from 5-hydroxy-2-adamantanone, is noted for its high atom economy and adherence to green chemistry principles. google.com Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product.

Key green aspects of this synthesis include:

Use of a benign solvent/reagent: The use of cheap and readily available aqueous ammonia as the reaction system for the imination step avoids the need for more hazardous or expensive organic solvents. google.com

Catalysis: The employment of a palladium-on-carbon catalyst for the reduction step is a core principle of green chemistry. google.comnih.gov Catalysts are used in small amounts and can often be recovered and reused, reducing waste compared to stoichiometric reagents.

Another example of green chemistry in adamantane synthesis is the use of multi-component reactions, such as the Biginelli reaction, to produce adamantane-containing dihydropyrimidines under solvent-free conditions, which significantly improves efficiency and reduces waste. rsc.org While not a direct synthesis of the target compound, this illustrates the successful application of green methodologies to adamantane chemistry.

Table 3: Application of Green Chemistry Principles in the Synthesis of 4-Aminoadamantan-1-ol

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

| Prevent waste | High atom economy is claimed for the overall process. | Minimizes the generation of byproducts. | google.com |

| Use of Catalysis | Pd/C is used for the hydrogenation step instead of stoichiometric reductants. | Reduces waste, allows for milder reaction conditions. | google.comnih.gov |

| Safer Solvents and Auxiliaries | Use of aqueous ammonia as the solvent system for imination. | Reduces reliance on volatile and potentially toxic organic solvents. | google.com |

| Design for Energy Efficiency | Reactions are conducted at moderate temperatures and pressures. | Reduces energy consumption compared to high-temperature/pressure processes. | google.com |

Structural Elucidation and Conformational Analysis of Cis 4 Aminoadamantan 1 Ol Hydrochloride

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is essential to unambiguously determine the structure and stereochemistry of substituted adamantanes like cis-4-aminoadamantan-1-ol hydrochloride.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

The symmetry of the adamantane (B196018) cage is broken by the two substituents, leading to a complex but interpretable set of signals. In ¹H NMR, the chemical shifts and coupling constants of the protons on the adamantane skeleton are highly sensitive to their spatial relationship with the amino and hydroxyl groups. The cis-configuration of the amino and hydroxyl groups places them in a specific orientation that influences the magnetic environment of nearby protons. Protons on the same face of the adamantane ring as the substituents will experience different shielding or deshielding effects compared to those on the opposite face.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in assigning the signals. COSY experiments reveal the coupling relationships between protons, helping to trace the connectivity through the carbon framework. HSQC correlates each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical assignment. In an NOE experiment (e.g., NOESY or ROESY), the spatial proximity of protons can be determined. For cis-4-aminoadamantan-1-ol, an NOE would be expected between the proton on the carbon bearing the amino group and protons on the same side of the cage as the hydroxyl group, confirming their cis relationship.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Adamantanes (Note: Specific data for this compound is not publicly available. The following table is a representation based on known data for similar adamantane derivatives.)

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~70-80 |

| C4-NH₂ | ~3.0-3.5 | ~50-60 |

| Adamantane CH | ~1.5-2.5 | ~30-45 |

| Adamantane CH₂ | ~1.5-2.5 | ~25-35 |

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide valuable information about the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretches of the ammonium (B1175870) group (as it is a hydrochloride salt), and the C-H stretches of the adamantane cage. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the R-NH₃⁺ group are expected in a similar region, often appearing as a complex set of bands. The C-H stretching vibrations of the adamantane framework are observed just below 3000 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the adamantane skeleton typically give rise to strong signals. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. sci-hub.ru

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on general spectroscopic principles and data for related compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Ammonium) | Stretching | 3000-3300 (broad, complex) |

| C-H (Adamantane) | Stretching | 2850-2950 |

| N-H (Ammonium) | Bending | 1500-1600 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

Under ESI-MS, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (cis-4-aminoadamantan-1-ol). This would confirm the molecular weight of the free base.

In EI-MS or through tandem MS (MS/MS) experiments, the molecular ion would undergo fragmentation. The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. youtube.com The loss of water from the molecular ion is a common fragmentation pathway for alcohols. Similarly, the loss of ammonia (B1221849) can occur from the amino group. The fragmentation pattern of protonated amino acids often involves the loss of water and/or carbon monoxide. nih.gov The rigid adamantane cage itself can also undergo characteristic fragmentation, although it is generally quite stable. The analysis of these fragment ions allows for the confirmation of the presence of the hydroxyl and amino groups and the adamantane core, thus corroborating the proposed structure.

X-ray Crystallography of this compound and its Derivatives

While the specific crystal structure of this compound is not publicly available, numerous studies on other adamantane derivatives have been published. nih.govrsc.orgresearchgate.net These studies reveal that the adamantane cage is a rigid and nearly strain-free system. The C-C bond lengths are typically around 1.54 Å, and the bond angles are close to the ideal tetrahedral angle of 109.5°. wikipedia.org

For this compound, an X-ray crystal structure would unequivocally confirm the cis relationship between the amino and hydroxyl groups. It would also reveal the precise conformation of these substituents relative to the adamantane cage and detail the hydrogen bonding network and packing arrangement in the crystal lattice. The hydrochloride salt would show the chloride ion in close proximity to the protonated amino group, likely participating in hydrogen bonding.

Computational Chemistry and Molecular Modeling for Conformational Insights

Computational chemistry provides a powerful means to investigate the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. nih.govnih.gov A geometry optimization calculation for this compound using DFT would predict the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. youtube.com

Such calculations can confirm the stability of the cis-conformation and provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. sci-hub.rumdpi.com

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. The calculation of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which is useful for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated, providing information about the molecule's electronic transitions and reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of molecules over time. By simulating the atomic motions of a molecule in a defined environment, MD can reveal preferred conformations, the dynamics of conformational changes, and the influence of the surrounding medium on molecular structure. For adamantane derivatives like this compound, MD simulations provide critical insights into their behavior in solution and their potential interactions with biological targets. bohrium.comnih.gov

Recent research on adamantane derivatives has utilized MD simulations to understand their interactions with lipid bilayers, which is crucial for predicting drug transport and mechanism of action. bohrium.comnih.gov These studies have shown that adamantane derivatives, such as amantadine (B194251), have a preference for the interfacial region of a lipid bilayer. bohrium.comnih.gov The protonated forms, like the hydrochloride salt of Cis-4-aminoadamantan-1-ol, exhibit a significant free-energy barrier to crossing the center of the membrane. nih.gov In contrast, the deprotonated (neutral) forms can more easily permeate the bilayer. nih.gov

Computational studies on other substituted adamantanes have also highlighted the importance of intramolecular interactions in determining the most stable conformations. For example, in bioactive adamantane-linked hydrazine-1-carbothioamides, the conformation (folded vs. extended) was found to be dependent on the nature of the substituents. mdpi.com These findings underscore the utility of computational modeling in predicting and understanding the conformational behavior of complex adamantane derivatives. mdpi.com

A hypothetical MD simulation of this compound in an aqueous environment would likely show the adamantane cage maintaining its rigid chair-like conformation. The primary focus of such a simulation would be the dynamics of the amino and hydroxyl groups. Key parameters to analyze would include:

Dihedral angles: Tracking the dihedral angles involving the C-N and C-O bonds would reveal the rotational freedom of the amino and hydroxyl groups.

Intramolecular hydrogen bonding: The simulation could identify the presence and persistence of hydrogen bonds between the amino and hydroxyl groups, which would significantly stabilize certain conformations.

Solvation effects: Analyzing the distribution of water molecules around the solute would provide insights into how the solvent influences the conformation of the substituent groups.

The data generated from such simulations can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. This surface would reveal the global minimum energy conformation and the energy barriers between different conformational states.

Table 1: Hypothetical Torsional Angle Distribution from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Mean (degrees) | Standard Deviation (degrees) |

| H-N-C4-C3 | 175.2 | 15.3 |

| H-N-C4-C5 | -65.8 | 14.9 |

| H-O-C1-C2 | 58.9 | 12.5 |

| H-O-C1-C9 | -60.1 | 13.1 |

This table represents hypothetical data that would be obtained from a molecular dynamics simulation. The values indicate the average and fluctuation of the torsional angles of the amino and hydroxyl groups, providing insight into their preferred orientations.

Reactivity and Chemical Transformations of Cis 4 Aminoadamantan 1 Ol Hydrochloride

Reactions Involving the Amine Functionality

The primary amine group in cis-4-aminoadamantan-1-ol hydrochloride serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amide Coupling and Peptide Bond Formation

The nucleophilic nature of the primary amine readily facilitates its participation in amide bond formation, a cornerstone of peptide synthesis and the creation of novel amide-containing compounds. This reaction typically involves the coupling of the amine with a carboxylic acid that has been activated by a suitable coupling reagent.

Commonly employed coupling reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. The general scheme for the amide coupling reaction is depicted below:

General Reaction Scheme for Amide Coupling: R-COOH + cis-H₂N-Adamantan-OH·HCl --(Coupling Reagent, Base)--> R-CO-NH-Adamantan-OH

The choice of coupling reagent and reaction conditions can be tailored to the specific carboxylic acid being coupled, allowing for the synthesis of a wide range of N-acylated adamantane (B196018) derivatives.

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Product |

| Acetic Acid | EDC/HOBt | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | N-(cis-1-hydroxyadamantan-4-yl)acetamide |

| Benzoic Acid | DCC/HOBt | Triethylamine (TEA) | Dimethylformamide (DMF) | N-(cis-1-hydroxyadamantan-4-yl)benzamide |

| Boc-Gly-OH | HATU | DIPEA | DMF | Boc-Gly-NH-(cis-1-hydroxyadamantan-4-yl) |

Acylation, Alkylation, and Arylation Reactions

Beyond amide bond formation, the amine functionality can undergo a variety of other important transformations, including acylation, alkylation, and arylation.

Acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction provides a straightforward method for introducing various acyl groups to the nitrogen atom.

N-Alkylation of the primary amine can be accomplished through reactions with alkyl halides. This reaction often requires a base to deprotonate the amine, enhancing its nucleophilicity. The bulky adamantyl group can influence the reactivity and may necessitate specific reaction conditions to achieve mono-alkylation and avoid over-alkylation.

N-Arylation , the formation of a carbon-nitrogen bond with an aromatic ring, can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the synthesis of N-aryl adamantane derivatives, which are of interest in various fields.

| Reaction Type | Reagent | Catalyst | Base | Product |

| Acylation | Acetyl Chloride | - | Pyridine | N-(cis-1-hydroxyadamantan-4-yl)acetamide |

| Alkylation | Methyl Iodide | - | Potassium Carbonate | N-methyl-cis-4-aminoadamantan-1-ol |

| Arylation | Phenylboronic Acid | Pd(OAc)₂/Ligand | Sodium tert-butoxide | N-phenyl-cis-4-aminoadamantan-1-ol |

This table illustrates general conditions for these transformations. Specific experimental data for this compound is limited in the available literature.

Formation of Imines and their Derivatives

The reaction of the primary amine of cis-4-aminoadamantan-1-ol with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The rigid adamantane framework may influence the stability and reactivity of the resulting imine.

General Reaction Scheme for Imine Formation: R-CHO + cis-H₂N-Adamantan-OH·HCl --(Acid Catalyst)--> R-CH=N-Adamantan-OH + H₂O

These imine derivatives can serve as versatile intermediates for further chemical modifications, including reduction to secondary amines or reaction with nucleophiles.

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl group at the bridgehead position of the adamantane core, while sterically hindered, can also participate in a range of chemical transformations.

Esterification and Etherification Reactions

Esterification of the tertiary alcohol can be achieved by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Due to the steric hindrance of the tertiary alcohol, these reactions may require forcing conditions or the use of specific catalysts. Acid-catalyzed esterification (Fischer esterification) with an excess of the carboxylic acid can be employed, though the equilibrium nature of the reaction may necessitate the removal of water to drive the reaction to completion.

Etherification to form adamantyl ethers can be challenging due to the steric hindrance and the low reactivity of the tertiary alcohol in Williamson-type ether synthesis. Alternative methods, such as reaction with alkylating agents under strongly basic conditions or specialized catalytic systems, may be required.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine, heat | cis-4-aminoadamantan-1-yl acetate |

| Etherification | Methyl Iodide | Sodium Hydride | cis-4-amino-1-methoxyadamantane |

This table provides plausible reaction conditions based on general principles of esterification and etherification of tertiary alcohols. Specific literature data for the cis-isomer is scarce.

Oxidation Reactions

The tertiary hydroxyl group of cis-4-aminoadamantan-1-ol is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents and harsh reaction conditions would likely lead to the degradation of the adamantane cage rather than selective oxidation of the tertiary alcohol. Therefore, direct oxidation of the hydroxyl group is generally not a feasible transformation for this compound.

Functionalization and Derivatization of the Adamantane Cage

The functionalization of the adamantane core of this compound can be approached through various strategies, aiming to introduce new chemical entities and modulate the compound's properties.

C-H Functionalization Approaches

Direct C-H functionalization of the adamantane cage is a powerful tool for creating derivatives of this compound. The adamantane structure contains tertiary (bridgehead) and secondary (methylene) C-H bonds, with the tertiary positions being generally more reactive towards radical and carbocation-mediated reactions due to the stability of the corresponding intermediates.

Recent advances in catalysis have enabled more selective C-H functionalization. For instance, photocatalytic methods using hydrogen atom transfer (HAT) catalysts have shown excellent chemoselectivity for the strong tertiary C-H bonds of adamantane derivatives. These reactions can proceed even in the presence of weaker, more traditionally reactive C-H bonds. While specific studies on this compound are limited, the principles established for other adamantane derivatives, such as N-Boc amantadine (B194251), suggest that similar strategies could be applicable. In such reactions, a photocatalyst, upon irradiation, initiates a process that leads to the selective abstraction of a hydrogen atom from a tertiary position of the adamantane cage, generating an adamantyl radical. This radical can then be trapped by various reagents to introduce new functional groups.

The presence of the amino and hydroxyl groups in this compound can influence the regioselectivity of C-H functionalization. These groups can act as directing groups in certain catalytic systems, guiding the reaction to specific C-H bonds. However, they can also complicate reactions by interacting with catalysts or reagents. Protection of the amino and hydroxyl groups may be necessary to achieve the desired functionalization.

Table 1: Examples of C-H Functionalization Reactions on Adamantane Derivatives

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |

| Alkylation | Photocatalyst + HAT catalyst | Alkyl | mdpi.com |

| Aminoalkylation | Photocatalyst + HAT catalyst | Aminoalkyl | Not specified |

This table presents general C-H functionalization methods applicable to adamantane scaffolds; specific application to this compound may require further investigation.

Transannular Reactions and Rearrangements

The compact and cage-like structure of adamantane can facilitate transannular reactions, which involve the formation of a bond between two non-adjacent atoms across the ring system. These reactions are often initiated by the formation of a reactive intermediate, such as a carbocation, at one of the bridgehead positions.

In the context of this compound, the generation of a carbocation at a tertiary position could, in principle, lead to hydride shifts or rearrangements. However, the inherent stability of the adamantane cage makes skeletal rearrangements energetically unfavorable under most conditions. Transannular cyclizations are more commonly observed in larger, more flexible ring systems.

While specific examples of transannular reactions starting from this compound are not readily found in the literature, the general principles of adamantane chemistry suggest that such reactions would be challenging to induce without significant activation or specifically designed precursors.

Regioselective and Stereoselective Transformations

The presence of two different functional groups in a fixed spatial orientation on the adamantane scaffold of this compound offers opportunities for regioselective and stereoselective transformations.

Regioselectivity: The relative reactivity of the amino and hydroxyl groups can be exploited to achieve regioselective derivatization. For example, under basic conditions, the amino group is typically more nucleophilic than the hydroxyl group, allowing for selective N-acylation or N-alkylation. Conversely, under acidic conditions, the amino group is protonated, which can favor reactions at the hydroxyl group. The choice of reagents and reaction conditions is therefore crucial for controlling which functional group reacts.

Stereoselectivity: The cis-relationship between the amino and hydroxyl groups is a key stereochemical feature of the molecule. Reactions that proceed from this starting material will have this predefined stereochemistry, which can influence the stereochemical outcome of subsequent transformations on the adamantane cage or on the functional groups themselves.

A notable example of stereoselectivity in a related system is the synthesis of 4-amino-1-hydroxyadamantane. The reduction of 5-hydroxy-2-adamantanone imine using a palladium-carbon catalyst yields a mixture of cis and trans isomers of 4-amino-1-hydroxyadamantane google.com. The separation of these diastereomers can be achieved based on differences in their physical properties, such as solubility google.com. This highlights that while the synthesis may not be completely stereoselective, the distinct stereoisomers can be isolated.

Further derivatization of the isolated cis-4-aminoadamantan-1-ol can be designed to be stereoselective. For instance, enzymatic reactions are known for their high degree of stereoselectivity and could potentially be used to modify one of the functional groups without affecting the other or the stereochemistry of the cage.

Derivatives and Their Academic Research Applications

Utilization as Building Blocks in Medicinal Chemistry Research

In medicinal chemistry, the adamantane (B196018) cage is often utilized to improve the pharmacokinetic properties of drug candidates, such as lipophilicity and metabolic stability. Cis-4-aminoadamantan-1-ol hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds, including antiviral and antitumor agents. chembk.com

The synthesis of adamantane-based analogs is a common strategy for validating biological targets. While specific examples detailing the use of this compound for this purpose are not extensively documented in publicly available literature, the general principle involves using it as a scaffold. For instance, aminoadamantane derivatives have been synthesized and evaluated as antiviral agents, particularly against the influenza A virus. nih.gov The amino group of cis-4-aminoadamantan-1-ol can be readily modified, for example, through condensation reactions with aldehydes, to produce a variety of Schiff bases or N-alkylated derivatives. These new analogs can then be tested for their ability to interact with specific biological targets, such as the M2 proton channel of the influenza virus, thereby validating the target's role in the viral life cycle.

Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing the potency and selectivity of lead compounds. The adamantane framework of this compound provides a rigid platform for systematically exploring how different functional groups and their stereochemistry affect biological activity.

For example, SAR studies on adamantane derivatives have been conducted to understand their inhibitory effects on ion channels like the Kv7.1/KCNE1 potassium channel complex. researchgate.net By synthesizing a series of analogs with modifications at the amino and hydroxyl positions of the adamantane core, researchers can determine the key structural features required for potent inhibition. Although much of the published research focuses on the trans isomer due to its specific biological activities, the principles of SAR can be equally applied to derivatives of the cis isomer to explore different regions of chemical space and potentially identify novel therapeutic agents.

A generalized synthesis approach to create a library of analogs for SAR studies is outlined below:

| Reactant A | Reactant B | Reaction Type | Product Class |

| Cis-4-aminoadamantan-1-ol | Aldehydes/Ketones | Reductive Amination | N-substituted aminoadamantanols |

| Cis-4-aminoadamantan-1-ol | Acyl Chlorides/Anhydrides | Acylation | Amido-adamantanols |

| Cis-4-aminoadamantan-1-ol | Sulfonyl Chlorides | Sulfonylation | Sulfonamido-adamantanols |

This table illustrates how the amino group of cis-4-aminoadamantan-1-ol can be functionalized to generate a variety of derivatives for biological screening and SAR exploration.

The use of building blocks with well-defined stereochemistry is highly advantageous in combinatorial chemistry for the rapid generation of compound libraries. While specific examples of large-scale combinatorial libraries based on this compound are not prevalent in the literature, its bifunctional nature makes it a suitable candidate for such applications. Chemical reagent companies like Enamine offer a vast array of building blocks for medicinal chemistry and the synthesis of combinatorial libraries. enamine.net The amino and hydroxyl groups can be orthogonally protected and deprotected to allow for sequential reactions, leading to the synthesis of a focused library of compounds with diverse functionalities.

Applications in Material Science Research

The rigid and bulky nature of the adamantane cage can impart unique properties to materials, such as enhanced thermal stability and specific molecular recognition capabilities.

The bifunctionality of this compound makes it a potential monomer for the synthesis of novel polymers. The amino and hydroxyl groups can participate in polymerization reactions to form, for example, polyamides or polyesters. The incorporation of the bulky adamantane unit into the polymer backbone can influence the material's physical properties, such as its glass transition temperature and solubility. Research in the field of aminosilane (B1250345) coupling agents, which can form oligomeric and polymeric structures in solution and on surfaces, provides a conceptual parallel for how amino-functionalized adamantanes could be used in the development of new materials. dtic.mil

The directional hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the defined stereochemistry of cis-4-aminoadamantan-1-ol, make it an interesting building block for the construction of supramolecular assemblies and coordination polymers. These structures are formed through non-covalent interactions, such as hydrogen bonds and metal-ligand coordination.

While direct examples involving this compound are scarce, related adamantane derivatives have been successfully used to create complex supramolecular structures. For instance, 4-aminoadamantane-1-carboxylic acid hydrochloride, a closely related molecule, is noted for its use as a building block in the development of complex organic molecules. smolecule.com The principles of crystal engineering and molecular self-assembly can be applied to this compound to design and synthesize novel crystalline materials with potential applications in areas such as gas storage, separation, and catalysis.

Role in Catalysis Research

The direct use of this compound as a catalyst or ligand is not a prominent feature in current chemical literature. However, the broader class of molecules to which it belongs—chiral amino alcohols and amino acids—are staples in the field of asymmetric catalysis. These compounds are frequently used as chiral ligands for transition metals, forming complexes that can catalyze reactions to produce a specific enantiomer of a product. mdpi.com

For instance, mono-N-protected amino acids (MPAAs) are well-established as highly effective ligands in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.netresearchgate.net These ligands accelerate catalytic turnover by facilitating the key C-H activation step. nih.govresearchgate.net The ability of the amino and carboxylate groups to form a chelate ring with the metal center is crucial to their catalytic efficacy. Given that Cis-4-aminoadamantan-1-ol contains both an amino and a hydroxyl group, it has the potential to act as a bidentate ligand for a metal center, analogous to other amino alcohols used in catalysis.

The rigid adamantane backbone could offer distinct advantages by locking the coordinating groups into a fixed orientation, potentially leading to high levels of stereocontrol in catalytic transformations. While this remains a theoretical application, the established success of simpler amino acids and amino alcohols provides a strong rationale for exploring adamantane-based derivatives in catalyst design. nih.govmdpi.com

Diverse Applications in Synthetic Organic Chemistry

The most clearly defined role for this compound is as a specialized building block in multi-step organic synthesis, particularly in the field of medicinal chemistry. The compound's amino group serves as a potent nucleophile, allowing it to be readily incorporated into larger, more complex molecular architectures.

Recent patent literature provides concrete examples of its application. This compound is used as a key reactant in the synthesis of novel heterocyclic derivatives intended for pharmaceutical use. google.comgoogle.com In these syntheses, it is typically reacted with an electrophilic heterocyclic system, such as a dichloropyrimidine or a chloroquinazoline, in a nucleophilic aromatic substitution reaction. The amino group of the adamantane derivative displaces a chlorine atom to form a new carbon-nitrogen bond, thereby tethering the bulky, lipophilic adamantane cage to the heterocyclic core. google.comgoogle.com

One notable application is in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. google.com The adamantane moiety is incorporated to modulate the physicochemical properties of the final drug candidate, such as its solubility, lipophilicity, and metabolic stability.

The general synthetic scheme for these reactions is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Nucleophilic Aromatic Substitution | Substituted Pyrimidine Derivatives google.com |

| This compound | 7-bromo-2-chloro-N-(3-methyl-1H-pyrazol-5-yl)quinazolin-4-amine | Nucleophilic Aromatic Substitution | Substituted Quinazoline Derivatives google.com |

These examples underscore the primary utility of this compound as a valuable intermediate for introducing the unique adamantane scaffold into biologically active molecules. Its rigid structure and defined stereochemistry make it a predictable and useful component in the rational design of complex organic compounds.

Mechanistic Investigations and Theoretical Studies of Cis 4 Aminoadamantan 1 Ol Hydrochloride and Its Derivatives

Elucidation of Reaction Mechanisms in Adamantane (B196018) Chemistry

The rigid, cage-like structure of adamantane and its derivatives dictates their unique reactivity, which is often characterized by complex reaction mechanisms. Understanding these pathways is crucial for the controlled synthesis of specifically substituted adamantane compounds like cis-4-aminoadamantan-1-ol hydrochloride.

Carbocationic Rearrangements within the Adamantane System

Carbocations are key intermediates in many reactions involving adamantane. The adamantane framework's geometry leads to unusual stability for carbocations at the tertiary bridgehead positions due to hyperconjugation with the surrounding C-C bonds. nih.gov This stability drives many of the observed rearrangements.

The synthesis of adamantane itself, through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, is a classic example of complex carbocationic migrations. nih.govnih.gov This process involves a cascade of 1,2-hydride and alkyl shifts, ultimately leading to the thermodynamically most stable tricyclic isomer, adamantane. nih.govresearchgate.netacs.org

In substituted adamantanes, the formation of a carbocation can trigger rearrangements to more stable isomers. For instance, the adamantyl cation can undergo a rapid 1-yl to 2-yl rearrangement in sulfuric acid through an intermolecular hydride transfer mechanism. rsc.org A slower mechanism involving the reversible opening of the adamantane ring has also been proposed. rsc.org Apparent 1,2-methyl shifts in adamantane derivatives have been shown to proceed through skeletal rearrangements, highlighting the intricate nature of these transformations. acs.org The generation of the 1-adamantyl cation from 1-adamantanol (B105290) is a common step in many reactions, which can then lead to various substituted products or rearrangements. researchgate.net

The introduction of functional groups, such as the amino and hydroxyl groups in cis-4-aminoadamantan-1-ol, can influence the stability and reactivity of carbocationic intermediates, thereby directing the course of subsequent reactions.

Mechanistic Studies of Hydrogenation and Reductive Processes

Hydrogenation and reductive processes are essential for the synthesis of saturated adamantane derivatives and for the introduction of functional groups. The reduction of adamantane derivatives often involves the use of specific reducing agents to achieve the desired stereochemistry.

For example, the reduction of in situ formed iminium salts, which can be generated from adamantane carbamates, with reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of noradamantane methylene (B1212753) amines. nih.gov This process involves a rearrangement of the adamantane framework followed by reduction. nih.gov

The catalytic hydrogenation of adamantane precursors is also a key step in some synthetic routes. For instance, the synthesis of adamantane developed by Schleyer involves the initial hydrogenation of dicyclopentadiene (B1670491) in the presence of a catalyst like platinum dioxide. wikipedia.org

Theoretical Basis for Stereochemical Outcomes in Synthesis

The stereochemistry of substituents on the adamantane core is critical for the biological activity and material properties of its derivatives. The synthesis of a specific stereoisomer, such as cis-4-aminoadamantan-1-ol, requires careful control over reaction conditions and a deep understanding of the underlying stereochemical principles.

The rigid nature of the adamantane cage restricts conformational flexibility, making the relative orientation of substituents a defining feature of the molecule. The introduction of two different substituents on the adamantane skeleton, as in 1,2-disubstituted adamantanes, results in chiral molecules. nih.gov The synthesis of such chiral derivatives often necessitates the construction of the adamantane core from substituted monocyclic precursors to achieve the desired stereochemistry, as direct functionalization can be challenging. nih.gov

Theoretical models and computational studies can help predict the most stable stereoisomers and rationalize the observed product distributions in synthetic reactions. For instance, in the synthesis of adamantane-2,6-diol, the specific arrangement of the hydroxyl groups leads to a chiral molecule, and understanding the chirotopicity of the carbon atoms is key to describing its stereochemistry. yale.edu

Computational Studies on Molecular Interactions and Binding Affinities (e.g., Docking Experiments)

Computational methods, particularly molecular docking, are powerful tools for investigating the interactions between adamantane derivatives and biological targets. These studies provide insights into the binding modes and affinities of ligands, which is invaluable for drug design and understanding structure-activity relationships (SAR).

Docking studies of aminoadamantane derivatives with the M2 proton channel of the influenza A virus have shown that the adamantane cage typically binds within a hydrophobic pocket. nih.gov The amino group often forms hydrogen bonds with key residues in the channel, such as Ser31. nih.gov The binding affinity is a balance between these hydrogen bonding interactions and the hydrophobic interactions of the adamantane moiety. nih.gov

Similar docking studies have been conducted for other adamantane derivatives targeting various receptors. For example, docking of amantadine (B194251) derivatives against the urease enzyme revealed that specific hydrogen bonds and hydrophobic interactions contribute to the binding affinity. nih.gov In another study, adamantane-based compounds were docked into the active site of the sigma-2 receptor, showing that the adamantane ring binds to a hydrophobic pocket. nih.gov

The table below summarizes the results of selected docking studies involving adamantane derivatives.

| Compound/Derivative Class | Target Protein | Key Interactions | Predicted Binding Affinity (Example) | Reference |

| Aminoadamantane derivatives | Influenza A M2 Channel | Hydrogen bonding of amino group with Ser31; hydrophobic interactions of adamantane cage. | - | nih.gov |

| Glycyl-rimantadine | Influenza A M2 Channel | Adamantane moiety in hydrophobic pocket; ammonium (B1175870) group directed towards His37. | -7.61 kcal/mol (XP GScore) | mdpi.com |

| Amantadine thiourea (B124793) derivative (3j) | Urease | Hydrogen bond with Arg439; hydrophobic interactions with Met588, Arg638, Met637, Ala636, Gln635. | - | nih.gov |

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Adamantane in hydrophobic pocket; triazole moiety hydrogen bonds with Tyr183. | -8.46 kcal/mol | mdpi.com |

| 2-(4-Fluoro-phenyl)-adamantan-2-ylamine | Sigma-2 Receptor | Adamantane ring in hydrophobic pocket formed by L26, L38, A64, and W65. | - | nih.gov |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of adamantane and its derivatives is fundamental to their chemical reactivity. researchgate.net Theoretical calculations, such as density functional theory (DFT), are employed to understand the electronic properties and predict the reactivity of these molecules. researchgate.netresearchgate.net

The adamantane molecule is characterized by a diamond-like structure with sp3-hybridized carbon atoms. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its electronic properties. acs.org Studies have shown that functionalization, such as methylation, can alter these energies. acs.org

Quantum chemical calculations have been used to study the electronic structure of adamantane cations, revealing that ionization leads to a symmetry lowering from Td to C3v. nih.gov These calculations can accurately predict ionization energies. nih.gov

The reactivity of different positions on the adamantane cage can also be predicted. Calculations have shown that the bridgehead hydrogens are generally more reactive towards electrophilic reagents and radicals. researchgate.net This is consistent with the greater stability of the tertiary adamantyl carbocation. nih.gov

Electronic structure analysis can also be used to understand the interactions of adamantane derivatives with other molecules. For instance, DFT studies have investigated the interaction of adamantane and its derivatives with water, showing that substitution with boron or nitrogen can enhance these interactions. researchgate.net

The table below presents some calculated electronic properties for adamantane and related species.

| Species | Property | Calculated Value | Method | Reference |

| Adamantane | Vertical Ionization Energy | 9.89 eV | CCSD(T)/aug-cc-pVDZ//B3LYP+D3/aug-cc-pVDZ | nih.gov |

| Adamantane | Adiabatic Ionization Energy | 9.19 eV | CCSD(T)/aug-cc-pVDZ//B3LYP+D3/aug-cc-pVDZ | nih.gov |

| Adamantane | Lowest energy feature (3s Rydberg-like state) | 6.49 eV | UV absorption spectroscopy | acs.org |

Conclusion and Future Research Directions

Summary of Key Research Findings

Cis-4-aminoadamantan-1-ol hydrochloride is a key chemical intermediate with a unique three-dimensional structure that is of significant interest in medicinal chemistry. Its primary importance lies in its role as a stereospecific building block for the synthesis of the antidiabetic drug Saxagliptin. The synthesis of this compound requires careful control of stereochemistry, and its distinct physicochemical properties are a direct result of its adamantane (B196018) core and the cis-orientation of its functional groups.

Emerging Avenues for Research on this compound

Future research on this compound could focus on several promising areas. The development of more efficient and highly stereoselective synthetic routes to obtain the pure cis-isomer remains a key objective. Furthermore, a more detailed investigation into the pharmacological properties of its derivatives could uncover novel therapeutic applications beyond its current use as a precursor.

Potential for Novel Applications in Interdisciplinary Fields

The unique properties of the adamantane cage also suggest potential applications in fields beyond traditional medicinal chemistry. For instance, adamantane derivatives are being explored in materials science and nanotechnology. nih.gov The ability of the adamantane moiety to self-assemble and interact with other molecules could be exploited in the development of novel drug delivery systems, diagnostic tools, and biomaterials. The functional groups on this compound provide handles for conjugation to polymers, nanoparticles, or other carrier systems, opening up new possibilities for targeted therapies and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity Cis-4-aminoadamantan-1-ol hydrochloride?

- Methodological Answer : The synthesis of adamantane derivatives typically involves functionalization of the adamantane core. For the cis isomer, stereoselective reduction or isomer-specific protection/deprotection strategies are critical. A validated approach includes:

- Step 1 : Amination of the adamantane backbone using hydroxyl-directed regioselective reactions to introduce the amino group at position 3.

- Step 2 : Hydrochloride salt formation via acid-base titration in anhydrous ethanol, followed by recrystallization to isolate the cis isomer .

- Key Validation : Purity (>98%) can be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish stereoisomers .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) to determine phase transitions. Note that conflicting literature values (e.g., trans isomer reported at -41°C in some sources vs. adamantane derivatives typically >200°C ) require calibration against certified reference standards.

- Solubility : Perform gravimetric analysis in solvents like water, ethanol, and dimethyl sulfoxide (DMSO) under controlled humidity to avoid hygroscopic interference .

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using Fourier-transform infrared spectroscopy (FTIR) to detect structural changes .

Q. What safety protocols are essential for handling this compound in vitro studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant ).

- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of 4-aminoadamantan-1-ol hydrochloride influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction kinetics of cis and trans isomers with electrophiles (e.g., acyl chlorides) in polar aprotic solvents (e.g., acetonitrile).

- Data Analysis : Use nuclear magnetic resonance (NMR) to track stereochemical retention or inversion. The cis isomer’s axial amino group may exhibit steric hindrance, reducing reaction rates compared to the trans isomer’s equatorial configuration .

Q. How can researchers resolve contradictions in reported thermal stability data for adamantane-based hydrochlorides?

- Methodological Answer :

- Controlled Replication : Reproduce thermal gravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate decomposition pathways.

- Hypothesis Testing : If literature discrepancies exist (e.g., trans isomer stability vs. adamantane derivatives ), validate purity via elemental analysis (C, H, N) to rule out impurities affecting stability .

Q. What strategies optimize the stability of this compound in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to inhibit microbial growth.

- Stability Monitoring : Employ ultra-high-performance liquid chromatography (UHPLC) at 0, 24, and 48 hours to quantify degradation products. Lyophilization may enhance long-term storage stability .

Q. How can ecological toxicity be assessed for this compound given limited data?

- Methodological Answer :

- Tiered Testing :

- Acute Toxicity : Use Daphnia magna (water flea) assays to determine LC₅₀ values.

- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

- Mitigation : Propose advanced oxidation processes (e.g., UV/H₂O₂) for wastewater treatment to degrade adamantane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.